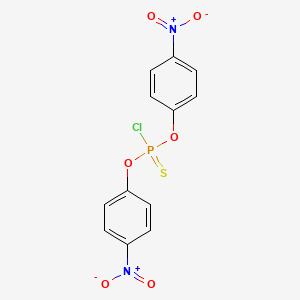
2,5-Dioxocyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxocyclopentane-1-carboxamide is an organic compound with a unique structure that includes a cyclopentane ring with two ketone groups at positions 2 and 5, and a carboxamide group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with urea under controlled conditions. The process can be optimized by using a stoichiometric excess of cyclopentanone and an acid catalyst to facilitate the reaction . The reaction is carried out under acidic conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dioxocyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
2,5-Dioxocyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2,5-Dioxocyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Cyclohexanone-2-carboxamide: Similar structure but with a six-membered ring.
Indole-2-carboxamide: Contains an indole ring and is known for its enzyme inhibitory properties.
Arylcarboxamide Derivatives: These compounds have shown significant biological activity, including anti-tubercular properties.
Uniqueness: 2,5-Dioxocyclopentane-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds with biological targets sets it apart from other carboxamide derivatives.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2,5-dioxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H7NO3/c7-6(10)5-3(8)1-2-4(5)9/h5H,1-2H2,(H2,7,10) |
Clé InChI |
KADCCKFCJOQSOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


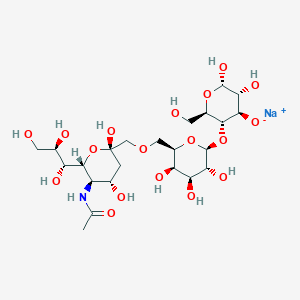

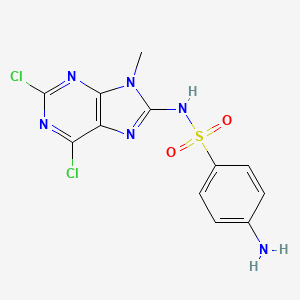

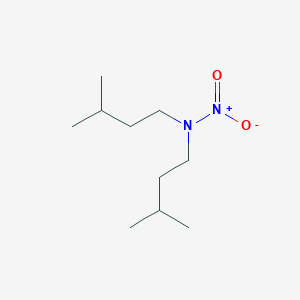

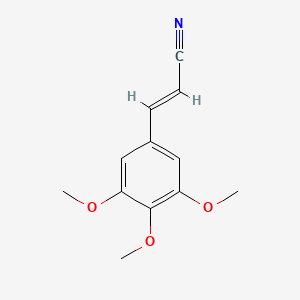
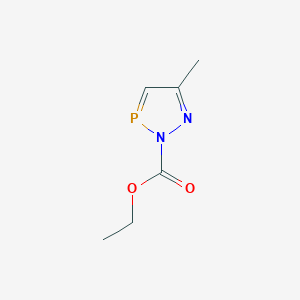
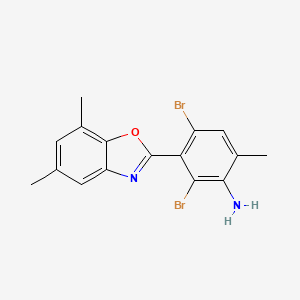
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

